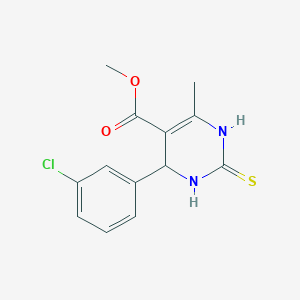![molecular formula C23H23NOS B4889866 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide, also known as BML-210, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of NF-κB to the nucleus and the subsequent activation of pro-inflammatory genes. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to inhibit the activity of IKKβ, a key regulator of NF-κB signaling.
Biochemical and physiological effects:
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and ROS, which are involved in the pathogenesis of many diseases. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells, which may have therapeutic implications. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has also been found to protect neurons from oxidative stress-induced damage, which may have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological effects. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to be relatively non-toxic, which makes it a promising candidate for therapeutic applications. However, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has some limitations for lab experiments. It has been found to have low solubility in water, which may limit its use in certain experimental settings. Additionally, more studies are needed to determine the optimal dosage and administration of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide for therapeutic applications.
将来の方向性
For the study of 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide include investigating its therapeutic potential for the treatment of inflammatory diseases, determining the optimal dosage and administration, and developing more effective analogs of the compound.
合成法
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylbenzoic acid with thionyl chloride, followed by the reaction with benzyl mercaptan to form 2-ethylbenzyl mercaptan. The final step involves the reaction of 2-ethylbenzyl mercaptan with 4-chlorobenzoyl chloride to form 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide.
科学的研究の応用
4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to reduce the production of reactive oxygen species (ROS) in cells. Additionally, 4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide has been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
特性
IUPAC Name |
4-(benzylsulfanylmethyl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-2-20-10-6-7-11-22(20)24-23(25)21-14-12-19(13-15-21)17-26-16-18-8-4-3-5-9-18/h3-15H,2,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAUVMXBZGDTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(benzylsulfanyl)methyl]-N-(2-ethylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-5-(methoxymethyl)-N-methyl-2-furamide](/img/structure/B4889788.png)
![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
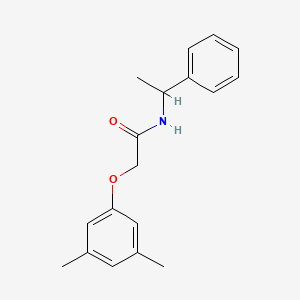
![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
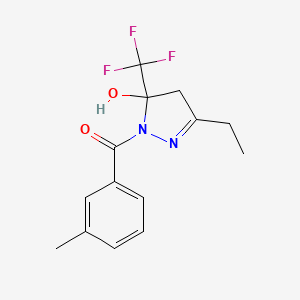
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)


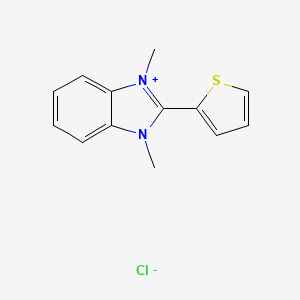
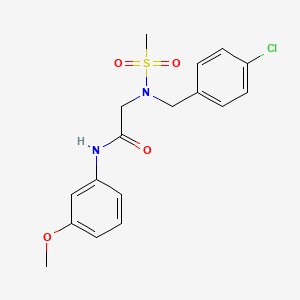

![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
